molecular formula C14H12O3 B1239000 A-Nor-lapachone CAS No. 52436-88-1

A-Nor-lapachone

Cat. No.: B1239000
CAS No.: 52436-88-1
M. Wt: 228.24 g/mol
InChI Key: DMSVAEFGRLMACV-UHFFFAOYSA-N
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Description

Nor-beta-lapachone is a derivative of beta-lapachone, a natural naphthoquinone compound. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cancer and parasitic diseases. Nor-beta-lapachone is known for its ability to form inclusion complexes with cyclodextrins, which enhances its solubility and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nor-beta-lapachone is synthesized through the cyclization of nor-lapachol. The process involves the use of various reagents and conditions to achieve the desired product. One common method involves the use of poly (d, l-lactide-co-glycolide) (PLGA) microcapsules for encapsulation, which improves the cytotoxicity against cancer cells .

Industrial Production Methods: Industrial production of nor-beta-lapachone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The encapsulation in PLGA microcapsules is also employed in industrial settings to enhance the compound’s stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Nor-beta-lapachone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving nor-beta-lapachone include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of nor-beta-lapachone include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy against cancer cells and parasitic organisms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of nor-beta-lapachone involves its interaction with molecular targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is overexpressed in many cancer cells, making it a promising target for selective killing. Nor-beta-lapachone undergoes bioactivation by NQO1, leading to the generation of reactive oxygen species (ROS) and subsequent cell death . This mechanism is particularly effective against cancer cells that overexpress NQO1 .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to nor-beta-lapachone include beta-lapachone, mitomycin C, and apaziquone. These compounds share similar structures and mechanisms of action, particularly their ability to generate ROS and induce cell death in cancer cells .

Uniqueness: Nor-beta-lapachone is unique in its ability to form stable inclusion complexes with cyclodextrins, which significantly enhances its solubility and bioavailability. This property makes it a valuable candidate for drug delivery systems and therapeutic applications .

Properties

CAS No.

52436-88-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,2-dimethyl-3H-benzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C14H12O3/c1-14(2)7-10-12(16)11(15)8-5-3-4-6-9(8)13(10)17-14/h3-6H,7H2,1-2H3

InChI Key

DMSVAEFGRLMACV-UHFFFAOYSA-N

SMILES

CC1(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

Canonical SMILES

CC1(CC2=C(O1)C3=CC=CC=C3C(=O)C2=O)C

Synonyms

nor-beta-lapachone

Origin of Product

United States

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